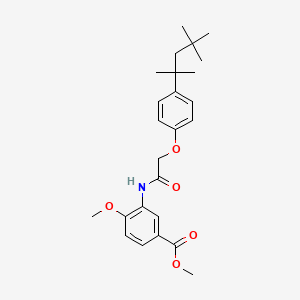

Mdh1-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H33NO5 |

|---|---|

Molecular Weight |

427.5 g/mol |

IUPAC Name |

methyl 4-methoxy-3-[[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]amino]benzoate |

InChI |

InChI=1S/C25H33NO5/c1-24(2,3)16-25(4,5)18-9-11-19(12-10-18)31-15-22(27)26-20-14-17(23(28)30-7)8-13-21(20)29-6/h8-14H,15-16H2,1-7H3,(H,26,27) |

InChI Key |

MHYUTDIUXARMRO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Mdh1-IN-2: A Technical Guide to its Mechanism of Action in Ferroptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the proposed mechanism of action for Mdh1-IN-2, a selective inhibitor of cytosolic malate dehydrogenase 1 (MDH1), in the context of ferroptosis. While the body of peer-reviewed literature on this compound's direct role in ferroptosis is still emerging, this document synthesizes the available information, primarily from commercial suppliers, to present a working hypothesis of its function. The central proposition is that this compound suppresses a specific form of ferroptosis induced by 2-Ketoglutaric acid by inhibiting its conversion to the reactive oxygen species (ROS)-generating metabolite, α-Hydroxyglutaric acid. This guide details the proposed signaling pathway, provides quantitative data for this compound, and outlines detailed experimental protocols to facilitate further research and validation of its mechanism.

Introduction to Ferroptosis and MDH1

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels[1]. It is genetically and biochemically distinct from other forms of cell death, such as apoptosis and necrosis[1]. The process is intimately linked to cellular metabolism, particularly the metabolism of iron, lipids, and amino acids[1][2]. Key regulators of ferroptosis include the glutathione peroxidase 4 (GPX4) enzyme, which detoxifies lipid peroxides, and the cystine/glutamate antiporter system Xc-, which imports cystine for the synthesis of the antioxidant glutathione (GSH)[1].

Cytosolic malate dehydrogenase 1 (MDH1) is a key enzyme in the malate-aspartate shuttle, which is crucial for transporting malate and aspartate across the mitochondrial membrane and for regenerating NAD+ in the cytosol to support glycolysis[3]. Emerging evidence suggests a protective role for MDH1 against oxidative stress. Studies have shown that functional MDH1 can reduce reactive oxygen species and maintain the glutathione redox system, thereby exerting neuroprotective effects[4].

This compound: A Selective MDH1 Inhibitor

This compound is a small molecule identified as a selective inhibitor of MDH1. It exhibits a greater potency for MDH1 over its mitochondrial counterpart, MDH2.

Data Presentation: Quantitative Data for this compound

| Compound | Target | IC50 | Reference |

| This compound | MDH1 | 2.27 µM | [5] |

| MDH2 | 27.47 µM | [5] |

Table 1: Inhibitory potency of this compound against human MDH1 and MDH2.

Proposed Mechanism of Action of this compound in Ferroptosis

The currently proposed mechanism of action for this compound in ferroptosis, based on available supplier data, is unique in that it suggests a suppressive role for the inhibitor in a specific context of ferroptosis induction.

Inhibition of 2-Ketoglutaric Acid-Induced Ferroptosis

The central hypothesis is that this compound suppresses ferroptosis induced by an excess of 2-Ketoglutaric acid (also known as α-ketoglutarate). 2-Ketoglutaric acid is a key intermediate in the tricarboxylic acid (TCA) cycle, and its accumulation has been linked to the induction of ferroptosis through the generation of reactive oxygen species (ROS)[6][7].

The Role of MDH1 in α-Hydroxyglutaric Acid Formation

It is proposed that MDH1 can promiscuously catalyze the reduction of 2-Ketoglutaric acid to α-Hydroxyglutaric acid[4][5]. While the primary function of MDH1 is the reversible oxidation of malate to oxaloacetate, this off-target activity is suggested to be a source of pro-ferroptotic signaling.

α-Hydroxyglutaric Acid as a Mediator of Oxidative Stress

Both enantiomers of α-Hydroxyglutaric acid (L- and D-2-hydroxyglutarate) have been shown to induce oxidative stress and increase the production of ROS[8][9]. By generating α-Hydroxyglutaric acid, MDH1 activity, in the presence of high levels of 2-Ketoglutaric acid, would contribute to the cellular ROS burden, leading to lipid peroxidation and ferroptosis.

This compound Mediated Suppression of ROS and Ferroptosis

By selectively inhibiting MDH1, this compound is proposed to block the conversion of 2-Ketoglutaric acid to α-Hydroxyglutaric acid. This, in turn, is suggested to reduce the generation of ROS, thereby protecting cells from 2-Ketoglutaric acid-induced ferroptosis[5].

Mandatory Visualization: Proposed Signaling Pathway of this compound in Ferroptosis

Experimental Protocols

The following are detailed methodologies for key experiments to investigate and validate the proposed mechanism of action of this compound.

MDH1 Enzymatic Activity Assay

-

Objective: To determine the inhibitory effect of this compound on MDH1 enzymatic activity.

-

Principle: The enzymatic activity of MDH1 is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ in the reverse reaction (oxaloacetate to malate).

-

Materials:

-

Recombinant human MDH1 protein

-

This compound

-

Assay buffer: 100 mM potassium phosphate buffer, pH 7.5

-

Oxaloacetic acid

-

NADH

-

96-well UV-transparent microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add assay buffer, NADH (final concentration 0.2 mM), and varying concentrations of this compound.

-

Add recombinant MDH1 protein to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding oxaloacetic acid (final concentration 0.5 mM).

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

Calculate the rate of NADH oxidation from the linear portion of the curve.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability Assay for Ferroptosis

-

Objective: To assess the effect of this compound on cell viability in the presence of a ferroptosis inducer (2-Ketoglutaric acid).

-

Materials:

-

Cell line of interest (e.g., OCI-LY1, OCI-LY10)

-

Complete cell culture medium

-

This compound

-

Dimethyl 2-oxoglutarate (a cell-permeable form of 2-Ketoglutaric acid)

-

Ferrostatin-1 (a ferroptosis inhibitor, as a control)

-

CellTiter-Glo® Luminescent Cell Viability Assay or similar

-

96-well opaque-walled microplate

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound or Ferrostatin-1 for 2-4 hours.

-

Induce ferroptosis by adding Dimethyl 2-oxoglutarate to the medium.

-

Incubate for 24-48 hours.

-

Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Normalize the results to the vehicle-treated control group.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Objective: To quantify the effect of this compound on intracellular ROS levels.

-

Materials:

-

Cell line of interest

-

This compound

-

Dimethyl 2-oxoglutarate

-

2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or CellROX™ Green Reagent

-

Flow cytometer or fluorescence microplate reader

-

-

Procedure:

-

Culture cells and treat them with this compound and Dimethyl 2-oxoglutarate as described in the cell viability assay.

-

Towards the end of the treatment period, load the cells with H2DCFDA (e.g., 10 µM) for 30 minutes at 37°C.

-

Wash the cells with PBS to remove excess probe.

-

Analyze the fluorescence intensity of the cells using a flow cytometer or a fluorescence plate reader. An increase in fluorescence indicates higher levels of ROS.

-

Lipid Peroxidation Assay

-

Objective: To measure the extent of lipid peroxidation, a hallmark of ferroptosis.

-

Materials:

-

Cell line of interest

-

This compound

-

Dimethyl 2-oxoglutarate

-

C11-BODIPY™ 581/591 probe

-

Flow cytometer

-

-

Procedure:

-

Treat cells as described previously.

-

Incubate the cells with C11-BODIPY™ 581/591 (e.g., 2.5 µM) for the final 30-60 minutes of treatment.

-

Harvest and wash the cells.

-

Analyze the cells by flow cytometry. A shift in the fluorescence emission from red to green indicates lipid peroxidation.

-

Mandatory Visualization: Experimental Workflow

Conclusion and Future Directions

The available data from commercial suppliers posits a novel mechanism for this compound in which it acts as a suppressor of 2-Ketoglutaric acid-induced ferroptosis by inhibiting the MDH1-mediated conversion of 2-Ketoglutaric acid to the ROS-inducing metabolite α-Hydroxyglutaric acid. This is in contrast to the generally accepted role of metabolic inhibitors in promoting ferroptosis by increasing oxidative stress.

It is critical for the scientific community to independently validate these claims through rigorous, peer-reviewed research. The experimental protocols outlined in this guide provide a framework for such validation. Future studies should focus on:

-

Confirming the direct inhibition of MDH1 by this compound in cellular contexts.

-

Verifying the MDH1-dependent production of α-Hydroxyglutaric acid from 2-Ketoglutaric acid.

-

Elucidating the precise mechanism by which α-Hydroxyglutaric acid induces ROS production.

-

Investigating the therapeutic potential of this compound in diseases where ferroptosis is implicated, considering its proposed suppressive role.

This technical guide serves as a starting point for researchers interested in the complex interplay between cellular metabolism and ferroptosis, and the potential role of novel inhibitors like this compound. The validation of its proposed mechanism could open new avenues for therapeutic intervention in diseases driven by metabolic dysregulation and oxidative stress.

References

- 1. Signaling metabolite L-2-hydroxyglutarate activates the transcription factor HIF-1α in lipopolysaccharide-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α-Hydroxyglutaric acid - Wikipedia [en.wikipedia.org]

- 3. MDH1 human recombinant, expressed in E. coli, ≥95% (SDS-PAGE) | 480083-12-3 [sigmaaldrich.com]

- 4. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Mitochondrial alpha-ketoglutarate dehydrogenase complex generates reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Generation of Reactive Oxygen Species in the Reaction Catalyzed by α-Ketoglutarate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Induction of oxidative stress by L-2-hydroxyglutaric acid in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Mdh1-IN-2: A Technical Guide to its Role in Regulating Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mdh1-IN-2 is a selective inhibitor of cytosolic malate dehydrogenase (MDH1), a critical enzyme in cellular metabolism. This technical guide provides an in-depth overview of the role of this compound in regulating cellular metabolic pathways. It is designed to furnish researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their studies. This document details the mechanism of action of this compound, its impact on key metabolic processes, and provides comprehensive experimental protocols for its application. All quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction to Mdh1 and its Inhibition by this compound

Cytosolic malate dehydrogenase (MDH1) is a central enzyme in cellular metabolism, catalyzing the reversible conversion of malate to oxaloacetate. This reaction is a key component of the malate-aspartate shuttle, which is essential for transferring NADH reducing equivalents from the cytosol to the mitochondria to maintain cellular redox balance and support glycolysis.[1] Given its crucial role, particularly in highly proliferative cells such as cancer cells, MDH1 has emerged as a promising therapeutic target.

This compound is a potent and selective small molecule inhibitor of MDH1. Its inhibitory action disrupts the malate-aspartate shuttle, leading to a cascade of metabolic alterations.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified, demonstrating its selectivity for MDH1 over its mitochondrial counterpart, MDH2.

| Parameter | Value | Target | Reference |

| IC50 | 2.27 µM | MDH1 | [2] |

| IC50 | 27.47 µM | MDH2 | [2] |

| Table 1: Inhibitory concentration (IC50) values of this compound for human MDH1 and MDH2. |

Mechanism of Action and Impact on Cellular Metabolism

The primary mechanism of action of this compound is the direct inhibition of MDH1's enzymatic activity. This leads to several downstream effects on cellular metabolism.

Regulation of Ferroptosis

This compound has been shown to suppress ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid reactive oxygen species (ROS). It achieves this by inhibiting the MDH1-mediated conversion of 2-Ketoglutaric acid to α-Hydroxyglutaric acid (also known as 2-hydroxyglutarate).[2][3] This reduction in α-Hydroxyglutaric acid leads to a decrease in the generation of ROS.[2]

Impact on Glycolysis and the TCA Cycle

By inhibiting the malate-aspartate shuttle, this compound is expected to impact the cellular NAD+/NADH ratio, which is crucial for maintaining a high glycolytic rate. While direct metabolomic data for this compound is not yet widely published, studies on MDH1 inhibition suggest a potential decrease in glycolytic flux and alterations in the levels of tricarboxylic acid (TCA) cycle intermediates.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Cell Viability Assay

This protocol is designed to assess the effect of this compound on the viability of cell lines.

Materials:

-

Cell line of interest (e.g., OCI-LY1, OCI-LY10)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well clear-bottom plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

Plate reader capable of luminescence detection

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Add 10 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 48-72 hours.

-

Equilibrate the plate and the cell viability reagent to room temperature.

-

Add 100 µL of the cell viability reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of a fluorescent probe to measure changes in intracellular ROS levels following treatment with this compound.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Dimethyl 2-oxoglutarate (a cell-permeable form of 2-Ketoglutaric acid)

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) or other suitable ROS indicator

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Seed cells in a suitable format for the chosen detection method (e.g., 6-well plates for flow cytometry, 96-well black-walled plates for plate reader).

-

Allow cells to adhere and grow for 24 hours.

-

Pre-treat the cells with this compound (e.g., 10 µM) or vehicle control for a specified period (e.g., 1-4 hours).[2]

-

Induce ROS production by treating the cells with Dimethyl 2-oxoglutarate.

-

Load the cells with the ROS indicator dye (e.g., 5-10 µM DCFH-DA) in serum-free medium for 30-60 minutes at 37°C, protected from light.

-

Wash the cells twice with PBS to remove excess dye.

-

Measure the fluorescence using a flow cytometer (typically in the FITC channel for DCFH-DA) or a fluorescence plate reader.

-

Quantify the change in ROS levels relative to the control groups.

Measurement of α-Hydroxyglutaric Acid

This protocol outlines the quantification of α-Hydroxyglutaric acid in the cell culture supernatant.

Materials:

-

Cell line of interest (e.g., OCI-LY1, OCI-LY10)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Dimethyl 2-oxoglutarate

-

Centrifuge

-

Mass spectrometer coupled with liquid chromatography (LC-MS)

Procedure:

-

Seed cells and treat with this compound (e.g., 10 µM) and Dimethyl 2-oxoglutarate as described in the ROS measurement protocol.[2]

-

After the incubation period, collect the cell culture supernatant.

-

Centrifuge the supernatant at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to remove any cellular debris.

-

Analyze the supernatant for α-Hydroxyglutaric acid levels using a validated LC-MS method.

-

Normalize the results to the cell number or total protein content.

Signaling Pathways and Experimental Workflows

Visual representations of the key pathways and experimental procedures are provided below using the DOT language for Graphviz.

Conclusion

This compound is a valuable research tool for investigating the role of MDH1 in cellular metabolism. Its selectivity allows for the specific interrogation of MDH1's function in various biological processes, including glycolysis, redox homeostasis, and ferroptosis. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the design and execution of robust studies aimed at further elucidating the therapeutic potential of targeting MDH1. As research in this area progresses, a deeper understanding of the metabolic consequences of MDH1 inhibition will undoubtedly emerge, paving the way for novel therapeutic strategies in diseases with altered metabolic states, such as cancer.

References

Mdh1-IN-2: A Selective Inhibitor of Malate Dehydrogenase 1 for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Malate dehydrogenase 1 (MDH1) is a cytosolic enzyme crucial for cellular metabolism and redox balance, playing a significant role in the malate-aspartate shuttle and the regeneration of cytosolic NAD+. In cancer cells, which exhibit altered metabolic pathways to sustain rapid proliferation, MDH1 is frequently upregulated and has emerged as a promising therapeutic target. Mdh1-IN-2 is a selective inhibitor of MDH1 that has demonstrated potential in preclinical studies. This technical guide provides an in-depth overview of this compound, including its mechanism of action, selectivity, and effects on cancer cells. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting MDH1.

Introduction to Malate Dehydrogenase 1 (MDH1)

Malate dehydrogenase 1 (MDH1) is a key enzyme in cellular metabolism, catalyzing the reversible oxidation of L-malate to oxaloacetate, coupled with the reduction of NAD+ to NADH.[1][2] This reaction is a critical component of the malate-aspartate shuttle, which transports reducing equivalents from the cytosol into the mitochondria for oxidative phosphorylation.[3][4] Beyond its role in the malate-aspartate shuttle, MDH1 is essential for maintaining the cytosolic NAD+/NADH ratio, which is vital for the high glycolytic rate observed in many cancer cells, a phenomenon known as the Warburg effect.[5][6][7] Proliferating cancer cells rely on both lactate dehydrogenase (LDH) and MDH1 to replenish the cytosolic NAD+ pool required to support glycolysis.[3][5] Upregulation of MDH1 has been observed in various cancers and is often associated with poor prognosis, making it an attractive target for therapeutic intervention.[3][5]

This compound: A Selective MDH1 Inhibitor

This compound is a small molecule inhibitor that exhibits selectivity for MDH1 over its mitochondrial isoform, MDH2. This selectivity is crucial for minimizing off-target effects, as MDH2 plays a vital role in the mitochondrial tricarboxylic acid (TCA) cycle.

Mechanism of Action

This compound exerts its anti-cancer effects primarily by inhibiting the enzymatic activity of MDH1. This inhibition disrupts the regeneration of cytosolic NAD+, thereby impairing glycolysis and hindering the rapid proliferation of cancer cells.[3][5] Furthermore, by inhibiting MDH1, this compound has been shown to suppress ferroptosis, a form of iron-dependent programmed cell death. This is achieved by reducing the generation of reactive oxygen species (ROS) through the inhibition of the MDH1-mediated conversion of α-ketoglutarate to α-hydroxyglutarate.

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy and selectivity of this compound.

| Compound | Target | IC50 (µM) | Reference |

| This compound | MDH1 | 2.27 | MedchemExpress |

| This compound | MDH2 | 27.47 | MedchemExpress |

Table 1: In vitro inhibitory activity of this compound against MDH1 and MDH2.

| Cell Line | Cancer Type | This compound IC50 (µM) | Reference |

| HTB-26 | Breast Cancer | 10 - 50 | [1] |

| PC-3 | Pancreatic Cancer | 10 - 50 | [1] |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [1] |

Table 2: Anti-proliferative activity of this compound in various cancer cell lines. Note: The reference provides a range for a class of compounds including this compound.

Signaling Pathways and Experimental Workflows

MDH1 Signaling Pathway in Cancer Metabolism

The following diagram illustrates the central role of MDH1 in cancer cell metabolism and the point of intervention for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of the Role of the Malate Dehydrogenases to Lung Tumor Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Panoramic view of MDH1: driving cancer progression and shaping the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the Role of the Malate Dehydrogenases to Lung Tumor Cell Survival [jcancer.org]

- 5. Cytosolic malate dehydrogenase activity helps support glycolysis in actively proliferating cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Investigating the Downstream Effects of Mdh1-IN-2 on Reactive Oxygen Species Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malate Dehydrogenase 1 (Mdh1), a crucial enzyme in the malate-aspartate shuttle, plays a pivotal role in maintaining cytosolic NAD+/NADH homeostasis and influencing cellular energy metabolism. Its dysregulation has been implicated in various pathological conditions, including cancer and metabolic disorders. Mdh1-IN-2 is a selective inhibitor of Mdh1 that has garnered interest for its potential therapeutic applications. A key downstream consequence of Mdh1 inhibition is the modulation of cellular reactive oxygen species (ROS) levels. This technical guide provides an in-depth exploration of the downstream effects of this compound on ROS production, offering detailed experimental protocols, quantitative data summaries, and visual representations of the underlying signaling pathways to support further research and drug development in this area.

Introduction: Mdh1 and its Role in Cellular Redox Homeostasis

Cytosolic malate dehydrogenase (Mdh1) catalyzes the reversible oxidation of L-malate to oxaloacetate, utilizing NAD+ as a cofactor. This reaction is a critical component of the malate-aspartate shuttle, which facilitates the transfer of reducing equivalents (in the form of NADH) from the cytosol to the mitochondria for oxidative phosphorylation.[1] By regenerating cytosolic NAD+, Mdh1 is essential for sustaining high rates of glycolysis in actively proliferating cells.[2]

The activity of Mdh1 is intricately linked to the cellular redox state. The enzyme itself is sensitive to oxidative stress, and its inhibition can significantly impact the cytosolic NADH/NAD+ ratio.[3][4] An elevated NADH/NAD+ ratio can, in turn, influence the activity of various ROS-producing enzymes, including mitochondrial electron transport chain complexes and NADPH oxidases.[5][6]

This compound has been identified as a selective inhibitor of Mdh1, with a reported IC50 of 2.27 µM for Mdh1 and 27.47 µM for the mitochondrial isoform, Mdh2. This selectivity allows for the targeted investigation of the cytosolic functions of Mdh1. Notably, inhibition of Mdh1 by this compound has been shown to suppress ferroptosis by reducing the generation of ROS.

Quantitative Data on this compound and its Effects

While specific dose-response data for this compound on ROS production is not extensively available in the public domain, this section provides a structured summary of its known quantitative parameters and a representative table illustrating its potential dose-dependent effects on cellular ROS levels, based on its known functions and the effects of other Mdh inhibitors.

Table 1: Inhibitory Activity of this compound

| Target | IC50 (µM) |

| Mdh1 | 2.27 |

| Mdh2 | 27.47 |

Table 2: Representative Dose-Dependent Effect of this compound on Cellular ROS Production

The following data is illustrative and designed to represent a plausible experimental outcome based on the known mechanism of Mdh1 inhibition. Actual experimental results may vary.

| This compound Concentration (µM) | Total Cellular ROS (% of Control) | Mitochondrial Superoxide (% of Control) |

| 0 (Control) | 100 ± 5 | 100 ± 7 |

| 1 | 92 ± 6 | 95 ± 8 |

| 2.5 | 78 ± 5 | 81 ± 6 |

| 5 | 65 ± 7 | 68 ± 5 |

| 10 | 51 ± 6 | 55 ± 7 |

| 25 | 42 ± 5 | 45 ± 6 |

Signaling Pathways and Experimental Workflows

The inhibition of Mdh1 by this compound initiates a cascade of events that ultimately impacts cellular ROS levels. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow for their investigation.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for measuring total cellular ROS and mitochondrial superoxide levels in adherent cells treated with this compound.

Measurement of Total Cellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

Principle: DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[7]

Materials:

-

Adherent cells of interest (e.g., HT22, HepG2)

-

24-well or 96-well clear-bottom black plates

-

This compound (stock solution in DMSO)

-

2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA) (stock solution in DMSO)

-

Serum-free cell culture medium (phenol red-free)

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a 24-well or 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow overnight.

-

This compound Treatment: Prepare serial dilutions of this compound in serum-free medium from the stock solution. Remove the culture medium from the cells and replace it with the medium containing the desired concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO). Incubate for the desired treatment period (e.g., 6, 12, or 24 hours).

-

Probe Loading: Prepare a 10 µM working solution of DCFH-DA in pre-warmed, serum-free, phenol red-free medium.

-

After the treatment period, remove the medium containing this compound and wash the cells once with warm PBS.

-

Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

-

Measurement: Remove the DCFH-DA solution and wash the cells twice with warm PBS. Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[8] Alternatively, capture images using a fluorescence microscope with a standard FITC filter set.

-

Normalization: After fluorescence measurement, lyse the cells and determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the fluorescence readings.

Measurement of Mitochondrial Superoxide using MitoSOX™ Red

Principle: MitoSOX™ Red is a cell-permeant fluorogenic dye that selectively targets mitochondria. It is oxidized by superoxide, but not by other ROS, to produce a red fluorescence.[9][10]

Materials:

-

Adherent cells of interest

-

24-well or 96-well clear-bottom black plates

-

This compound (stock solution in DMSO)

-

MitoSOX™ Red reagent (stock solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

-

Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the DCFH-DA protocol.

-

Probe Loading: Prepare a 5 µM working solution of MitoSOX™ Red in pre-warmed HBSS.

-

After the treatment period, remove the medium containing this compound and wash the cells once with warm HBSS.

-

Add the MitoSOX™ Red working solution to each well and incubate for 10-30 minutes at 37°C, protected from light.[9][11]

-

Measurement: Remove the MitoSOX™ Red solution and wash the cells gently three times with warm HBSS.

-

Add 100 µL of HBSS to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~510 nm and emission at ~580 nm.[10] Alternatively, visualize and quantify using a fluorescence microscope with a TRITC or Texas Red filter set, or by flow cytometry using the PE channel.

-

Normalization: Normalize the fluorescence signal to cell number or protein concentration as described in the DCFH-DA protocol.

Discussion and Conclusion

The inhibition of Mdh1 by this compound presents a valuable tool for dissecting the role of cytosolic redox balance in cellular physiology and pathology. The downstream effect of Mdh1 inhibition on ROS production is a critical area of investigation. By disrupting the malate-aspartate shuttle, this compound is expected to increase the cytosolic NADH/NAD+ ratio. This can lead to a decrease in ROS production from sources that are sensitive to NADH levels, such as certain NADPH oxidase isoforms and potentially by modulating mitochondrial metabolism. The reported ability of this compound to suppress ferroptosis by reducing ROS underscores the importance of this pathway.

The protocols provided in this guide offer robust methods for quantifying changes in both total cellular and mitochondrial ROS levels following treatment with this compound. The illustrative data and signaling pathway diagrams provide a conceptual framework for designing and interpreting experiments in this area. Further research, including detailed dose-response studies and the use of specific ROS scavengers and inhibitors of ROS-producing enzymes, will be crucial to fully elucidate the intricate mechanisms by which this compound modulates cellular redox signaling. This knowledge will be instrumental for the continued development and application of Mdh1 inhibitors in a therapeutic context.

References

- 1. The malate–aspartate shuttle (Borst cycle): How it started and developed into a major metabolic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Upregulation of MDH1 acetylation by HDAC6 inhibition protects against oxidative stress-derived neuronal apoptosis following intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promegaconnections.com [promegaconnections.com]

- 5. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NAD+/NADH and NADP+/NADPH in cellular functions and cell death: regulation and biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

The Inhibitory Effect of Mdh1-IN-2 on the Conversion of 2-Ketoglutaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malate dehydrogenase 1 (MDH1), a key cytosolic enzyme in the malate-aspartate shuttle, plays a critical role in cellular metabolism and redox homeostasis. Recent studies have identified a promiscuous function of MDH1 in converting 2-Ketoglutaric acid (α-Ketoglutarate, α-KG) to α-Hydroxyglutaric acid (2-Hydroxyglutarate, 2-HG), a metabolite implicated in various pathological conditions, including the regulation of ferroptosis. Mdh1-IN-2 has emerged as a selective inhibitor of MDH1, offering a valuable tool to investigate the physiological and pathological roles of this enzymatic activity. This technical guide provides an in-depth overview of this compound's impact on the conversion of 2-Ketoglutaric acid, including quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Introduction to MDH1 and its Role in 2-Ketoglutaric Acid Metabolism

Cytosolic malate dehydrogenase (MDH1) is a central enzyme in cellular metabolism, primarily known for its role in the malate-aspartate shuttle, which facilitates the transfer of reducing equivalents (NADH) from the cytosol to the mitochondria.[1] This process is essential for maintaining the cytosolic NAD+/NADH ratio and supporting glycolysis.[2]

Beyond its canonical function, MDH1, along with its mitochondrial counterpart MDH2 and lactate dehydrogenase (LDH), exhibits promiscuous enzymatic activity, particularly under conditions of hypoxia or acidic pH.[3][4] This non-canonical function involves the reduction of 2-Ketoglutaric acid (α-KG), a key intermediate in the Krebs cycle, to L-2-hydroxyglutarate (L-2-HG).[3][4] The accumulation of 2-HG has been linked to various cellular processes, including the inhibition of α-KG-dependent dioxygenases and the regulation of ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.[5][6]

This compound is a selective inhibitor of MDH1.[5] By targeting MDH1, this compound provides a means to specifically probe the consequences of inhibiting the cytosolic conversion of 2-Ketoglutaric acid to α-Hydroxyglutaric acid.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against MDH1 and its isoform MDH2 has been quantified, demonstrating its selectivity for the cytosolic enzyme. Furthermore, cell-based assays have shown its efficacy in reducing the downstream effects of this inhibition.

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 2.27 µM | MDH1 | Enzyme Inhibition Assay | [5] |

| IC50 | 27.47 µM | MDH2 | Enzyme Inhibition Assay | [5] |

| Effect on ROS Production | Reduction | Intracellular | Cell-based Assay (OCI-LY1 and OCI-LY10 cells) | [5] |

| Effect on α-Hydroxyglutaric acid Production | Reduction | Supernatant | Cell-based Assay (OCI-LY1 and OCI-LY10 cells) | [5] |

Table 1: Quantitative analysis of this compound's inhibitory effects.

Signaling Pathways and Experimental Workflows

The Malate-Aspartate Shuttle and MDH1's Role

MDH1 is a critical component of the malate-aspartate shuttle, which is essential for transporting NADH produced during glycolysis into the mitochondria for oxidative phosphorylation.

Caption: The Malate-Aspartate Shuttle.

This compound's Impact on 2-Ketoglutaric Acid Conversion and Ferroptosis

This compound inhibits the conversion of 2-Ketoglutaric acid to α-Hydroxyglutaric acid, which in turn suppresses the induction of ferroptosis.

Caption: this compound's inhibitory mechanism.

Experimental Workflow for Assessing this compound's Effect on Ferroptosis

A typical workflow to investigate the role of this compound in preventing ferroptosis involves cell culture, treatment with inducers and inhibitors, and subsequent analysis of cell viability, ROS production, and lipid peroxidation.

Caption: Workflow for ferroptosis assessment.

Experimental Protocols

MDH1 Enzyme Inhibition Assay

This protocol is adapted from standard spectrophotometric assays for MDH activity.[7][8][9]

Principle: The enzymatic activity of MDH1 is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ during the reduction of oxaloacetate to malate. The inhibitory effect of this compound is quantified by measuring the reduction in the rate of this reaction.

Materials:

-

Recombinant human MDH1 enzyme

-

This compound

-

Assay Buffer: 50 mM Sodium Phosphate buffer, pH 7.5

-

NADH solution: 10 mM in assay buffer (prepare fresh)

-

Oxaloacetate (OAA) solution: 20 mM in assay buffer (prepare fresh and keep on ice)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations.

-

Dilute the recombinant MDH1 enzyme in assay buffer to the working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate.

-

-

Assay Reaction:

-

In a 96-well plate, add the following components in order:

-

Assay Buffer

-

This compound dilution or vehicle (DMSO)

-

MDH1 enzyme solution

-

-

Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the NADH solution.

-

Start the kinetic read on the microplate reader, measuring the absorbance at 340 nm every 30 seconds for 5-10 minutes.

-

After a brief mixing, add the OAA solution to all wells to start the reaction.

-

-

Data Analysis:

-

Calculate the rate of NADH oxidation (ΔA340/min) from the linear portion of the kinetic curve for each well.

-

Subtract the background rate (from wells without enzyme) from all measurements.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular ROS Detection Assay

This protocol is a general guideline for measuring intracellular ROS levels using a fluorescent probe like CM-H2DCFDA.[10][11]

Principle: CM-H2DCFDA is a cell-permeable probe that is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

Materials:

-

Cells of interest (e.g., OCI-LY1, OCI-LY10)

-

This compound

-

Ferroptosis inducer (e.g., Erastin or RSL3)

-

CM-H2DCFDA probe

-

Hank's Balanced Salt Solution (HBSS) or other suitable buffer

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1-2 hours).

-

Add the ferroptosis inducer to the appropriate wells and incubate for the desired time to induce ROS production.

-

-

Probe Loading:

-

Remove the treatment medium and wash the cells once with pre-warmed HBSS.

-

Load the cells with CM-H2DCFDA (typically 5-10 µM in HBSS) and incubate for 30-60 minutes at 37°C in the dark.

-

-

Measurement:

-

Remove the probe solution and wash the cells once with HBSS.

-

Add fresh HBSS or culture medium to the wells.

-

Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze the cells by flow cytometry.

-

-

Data Analysis:

-

Subtract the background fluorescence (from cells not loaded with the probe).

-

Normalize the fluorescence intensity to the cell number if necessary (e.g., by using a DNA-binding dye like Hoechst).

-

Calculate the percentage of ROS reduction in this compound treated cells compared to the inducer-only treated cells.

-

Quantification of α-Hydroxyglutaric Acid by LC-MS/MS

This protocol provides a general framework for the quantification of α-Hydroxyglutaric acid in cell culture supernatants or cell lysates. Specific parameters will need to be optimized for the instrument used.[12]

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of small molecules. After separation by liquid chromatography, the analyte is ionized and fragmented, and the specific fragments are detected, allowing for precise quantification.

Materials:

-

Cell culture supernatant or cell lysate samples

-

α-Hydroxyglutaric acid standard

-

Internal standard (e.g., 13C-labeled α-Hydroxyglutaric acid)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid (FA)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Supernatant: Collect the cell culture supernatant and centrifuge to remove any cell debris.

-

Cell Lysate: Harvest the cells, wash with PBS, and lyse them using a suitable method (e.g., freeze-thaw cycles, sonication) in a buffer compatible with LC-MS/MS analysis (e.g., 80% methanol). Centrifuge to pellet the cell debris and collect the supernatant.

-

Protein Precipitation: To 100 µL of sample, add 400 µL of cold ACN containing the internal standard. Vortex and incubate at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase (e.g., 5% ACN in water with 0.1% FA).

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a suitable column (e.g., a HILIC or reversed-phase C18 column) to separate α-Hydroxyglutaric acid from other metabolites. The mobile phase will typically consist of a gradient of water and ACN with a small amount of an acid like formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for α-Hydroxyglutaric acid and the internal standard.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of the α-Hydroxyglutaric acid standard.

-

Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.

-

Determine the concentration of α-Hydroxyglutaric acid in the samples by interpolating from the standard curve.

-

Conclusion

This compound is a valuable chemical probe for elucidating the role of MDH1 in the conversion of 2-Ketoglutaric acid to α-Hydroxyglutaric acid. The data and protocols presented in this guide provide a framework for researchers to investigate the downstream consequences of this inhibition, particularly in the context of ferroptosis and other metabolic and signaling pathways. Further research utilizing this compound will undoubtedly contribute to a deeper understanding of MDH1's multifaceted functions in health and disease, and may pave the way for the development of novel therapeutic strategies targeting this enzyme.

References

- 1. shimadzu.com [shimadzu.com]

- 2. Reduction in mitochondrial ROS improves oxidative phosphorylation and provides resilience to coronary endothelium in non-reperfused myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. DOT Language | Graphviz [graphviz.org]

- 7. lcms.labrulez.com [lcms.labrulez.com]

- 8. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]

- 9. static1.squarespace.com [static1.squarespace.com]

- 10. researchgate.net [researchgate.net]

- 11. agilent.com [agilent.com]

- 12. Development and validation of an LC-MS/MS method for D- and L-2-hydroxyglutaric acid measurement in cerebrospinal fluid, urine and plasma: application to glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Initial Characterization of Mdh1-IN-2: A Selective Inhibitor of Cytosolic Malate Dehydrogenase 1

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the discovery and initial characterization of Mdh1-IN-2, a selective inhibitor of cytosolic malate dehydrogenase 1 (MDH1). MDH1 is a critical enzyme in cellular metabolism, playing a key role in the malate-aspartate shuttle and the regeneration of cytosolic NAD+. Its upregulation in various cancers has made it an attractive target for therapeutic intervention. This document summarizes the quantitative data for this compound, provides detailed experimental methodologies for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction to MDH1

Malate dehydrogenase 1 (MDH1) is a cytosolic enzyme that catalyzes the reversible oxidation of L-malate to oxaloacetate, utilizing the NAD+/NADH cofactor system.[1][2] This reaction is a crucial component of the malate-aspartate shuttle, which transports malate into the mitochondria for use in the citric acid cycle and facilitates the transfer of reducing equivalents (NADH) from the cytosol to the mitochondria.[1][3] By regenerating cytosolic NAD+, MDH1 also supports high rates of glycolysis, a metabolic state often exploited by rapidly proliferating cancer cells.[4] Given its central role in cellular metabolism and its association with disease, particularly cancer, the development of selective MDH1 inhibitors is of significant interest.[5][6]

Discovery of this compound

This compound (also referred to as Compound 7c in some contexts) was identified as a selective inhibitor of MDH1. Its discovery provides a valuable chemical probe to investigate the physiological and pathological roles of MDH1 and serves as a lead compound for the development of novel therapeutics.

Quantitative Data Summary

The inhibitory activity and selectivity of this compound were determined through a series of in vitro assays. The key quantitative data are summarized in the table below.

| Parameter | This compound | Reference Compound (if applicable) | Notes |

| MDH1 IC50 | 2.27 µM | - | Half-maximal inhibitory concentration against human recombinant MDH1. |

| MDH2 IC50 | 27.47 µM | - | Half-maximal inhibitory concentration against human recombinant MDH2, demonstrating ~12-fold selectivity for MDH1. |

| Cellular ROS Reduction | Effective at 10 µM | - | Pre-treatment with this compound reduces intracellular reactive oxygen species (ROS) production. |

| α-Hydroxyglutaric Acid Production Inhibition | Effective at 10 µM | - | Inhibits the production of α-Hydroxyglutaric acid in cell culture supernatant. |

Mechanism of Action

This compound exerts its cellular effects by inhibiting the enzymatic activity of MDH1. This inhibition leads to a reduction in the generation of reactive oxygen species (ROS) by blocking the conversion of 2-Ketoglutaric acid to α-Hydroxyglutaric acid, a reaction that can be mediated by MDH1.[7] Consequently, this compound has been shown to suppress 2-Ketoglutaric acid-induced ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[7][8]

Signaling Pathways and Experimental Workflows

MDH1 in Cellular Metabolism

The following diagram illustrates the central role of MDH1 in linking glycolysis, the citric acid cycle, and the malate-aspartate shuttle.

Caption: Role of MDH1 in key metabolic pathways.

This compound Mechanism of Action Workflow

This diagram outlines the proposed mechanism of action for this compound in the context of ferroptosis.

Caption: this compound mechanism in ferroptosis inhibition.

Experimental Workflow for IC50 Determination

The following diagram illustrates a general workflow for determining the half-maximal inhibitory concentration (IC50) of this compound.

Caption: Workflow for IC50 determination of this compound.

Detailed Experimental Protocols

In Vitro MDH1/MDH2 Inhibition Assay (IC50 Determination)

This protocol describes a method to determine the IC50 values of this compound against recombinant human MDH1 and MDH2.

Materials:

-

Recombinant human MDH1 and MDH2 enzymes

-

This compound

-

L-Malic acid

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in the assay buffer to create a range of concentrations to be tested.

-

In a 96-well plate, add the diluted this compound or vehicle control (DMSO) to the appropriate wells.

-

Add the MDH1 or MDH2 enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Prepare a substrate/cofactor solution containing L-malic acid and NAD+ in the assay buffer.

-

Initiate the enzymatic reaction by adding the substrate/cofactor solution to all wells.

-

Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader. This measures the production of NADH.

-

Calculate the initial reaction velocity (V₀) for each concentration of this compound from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve using non-linear regression to determine the IC50 value.

Cellular Reactive Oxygen Species (ROS) Assay

This protocol outlines a method to measure the effect of this compound on intracellular ROS levels using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[9]

Materials:

-

Cell line of interest (e.g., OCI-LY1, OCI-LY10)

-

This compound

-

ROS inducer (e.g., Dimethyl 2-oxoglutarate)

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Remove the treatment medium and wash the cells with warm PBS.

-

Load the cells with DCFH-DA solution (e.g., 10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Add the ROS inducer (e.g., Dimethyl 2-oxoglutarate) to the appropriate wells.

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader at different time points.

-

Normalize the fluorescence intensity to the cell number or protein concentration to account for variations in cell density.

-

Compare the fluorescence levels in this compound-treated cells to the control cells to determine the effect on ROS production.

Measurement of α-Hydroxyglutaric Acid

This protocol provides a general approach for measuring α-Hydroxyglutaric acid in cell culture supernatants, typically by liquid chromatography-mass spectrometry (LC-MS/MS).[10]

Materials:

-

Cell line of interest

-

This compound

-

Inducer of α-Hydroxyglutaric acid production (e.g., Dimethyl 2-oxoglutarate)

-

Cell culture medium and supplements

-

LC-MS/MS system

-

Internal standard (e.g., isotopically labeled α-Hydroxyglutaric acid)

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with this compound or vehicle control for a specified duration.

-

Add the inducer of α-Hydroxyglutaric acid production.

-

After the desired incubation period, collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any cellular debris.

-

Add an internal standard to the supernatant samples to allow for accurate quantification.

-

Prepare the samples for LC-MS/MS analysis, which may involve protein precipitation or solid-phase extraction.

-

Analyze the samples using a validated LC-MS/MS method to separate and quantify α-Hydroxyglutaric acid.

-

Compare the levels of α-Hydroxyglutaric acid in the supernatants of this compound-treated cells to those of control cells.

Conclusion

This compound is a valuable research tool for elucidating the roles of MDH1 in health and disease. Its selectivity over the mitochondrial isoform, MDH2, allows for the specific interrogation of cytosolic metabolic pathways. The initial characterization data presented in this guide demonstrate its potency and mechanism of action, providing a solid foundation for further preclinical development and investigation into its therapeutic potential, particularly in the context of cancers with altered metabolic dependencies.

References

- 1. researchgate.net [researchgate.net]

- 2. MDH1 - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Cytosolic malate dehydrogenase activity helps support glycolysis in actively proliferating cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of D: -2-hydroxyglutarate dehydrogenase activity in cell homogenates derived from D: -2-hydroxyglutaric aciduria patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MDH1 and MDH2 Promote Cell Viability of Primary AT2 Cells by Increasing Glucose Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MDH1 deficiency is a metabolic disorder of the malate-aspartate shuttle associated with early onset severe encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Understanding the unique mechanism of ferroptosis: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

In-Depth Technical Guide: Exploring the Therapeutic Potential of Mdh1-IN-2 in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic reprogramming is a critical enabler of cancer cell proliferation and survival. Malate Dehydrogenase 1 (MDH1), a key cytosolic enzyme in the malate-aspartate shuttle, has emerged as a promising therapeutic target due to its role in sustaining the high glycolytic rates and mitochondrial respiration characteristic of many malignancies. This technical guide provides a comprehensive overview of Mdh1-IN-2 (also identified as Compound 7c), a selective small-molecule inhibitor of MDH1. We delve into its mechanism of action, present collated quantitative data from preclinical investigations, and offer detailed experimental protocols for its evaluation. This document is intended to serve as a foundational resource for researchers exploring the therapeutic utility of this compound in oncology.

Introduction to MDH1 in Cancer Metabolism

MDH1 is a cytosolic enzyme that catalyzes the reversible oxidation of malate to oxaloacetate, utilizing the NAD+/NADH cofactor system.[1] This reaction is a linchpin in cellular metabolism, contributing to two key processes that fuel cancer cell growth:

-

The Malate-Aspartate Shuttle: This shuttle transports NADH reducing equivalents from the cytosol into the mitochondria, which is essential for generating ATP through oxidative phosphorylation.

-

Glycolysis: By regenerating cytosolic NAD+, MDH1 sustains the high rate of glycolysis, a phenomenon known as the Warburg effect, which is a hallmark of many cancers.[1]

Given that elevated MDH1 expression is correlated with poor prognosis in several cancer types, its targeted inhibition presents a rational strategy for anti-cancer drug development.[2]

This compound: A Selective Inhibitor of MDH1

This compound is a selective inhibitor of MDH1, demonstrating a favorable selectivity profile over its mitochondrial isoform, MDH2. This selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for toxicity associated with the disruption of the citric acid cycle in healthy cells.[3]

Mechanism of Action

The anti-neoplastic activity of this compound is attributed to its ability to induce metabolic stress and a specific form of programmed cell death known as ferroptosis.[3] The key mechanisms are:

-

Inhibition of MDH1 Activity: this compound directly binds to and inhibits the enzymatic activity of MDH1, thereby disrupting the malate-aspartate shuttle and cytosolic NAD+ regeneration.

-

Induction of Oxidative Stress: By inhibiting MDH1, this compound prevents the conversion of α-ketoglutaric acid to α-hydroxyglutaric acid. This disruption in metabolism leads to an accumulation of intracellular reactive oxygen species (ROS).[3]

-

Triggering Ferroptosis: The elevated levels of intracellular ROS, coupled with iron-dependent mechanisms, initiate ferroptosis, a non-apoptotic form of regulated cell death.[3]

Quantitative Data

The following tables provide a summary of the available quantitative data for this compound, facilitating a clear comparison of its in vitro activity.

Table 1: In Vitro Enzymatic Inhibition

| Target | IC50 (μM) | Reference |

| MDH1 | 2.27 | [3][4] |

| MDH2 | 27.47 | [3] |

Table 2: In Vitro Cellular Activity

| Cell Line | Treatment | Observed Effect | Reference | | --- | --- | --- | | OCI-LY1 | 10 μM this compound (pre-treatment) | Reduction in intracellular ROS production |[3] | | OCI-LY10 | 10 μM this compound (pre-treatment) | Reduction in intracellular ROS production |[3] |

Experimental Protocols

This section details the methodologies for key experiments to characterize the activity of this compound.

MDH1 Enzymatic Assay

This protocol allows for the determination of the inhibitory activity of this compound against the MDH1 enzyme.

Materials:

-

Human recombinant MDH1 protein

-

Assay Buffer: 100 mM potassium phosphate, pH 7.5

-

NADH

-

Oxaloacetate

-

This compound

-

DMSO (for compound dilution)

-

96-well, UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution in DMSO to generate a range of concentrations for IC50 determination.

-

In a 96-well plate, add 2 µL of the diluted this compound or DMSO (for control wells).

-

Add 178 µL of Assay Buffer to each well.

-

Add 10 µL of a 4 mM NADH solution to each well (final concentration: 200 µM).

-

Add 10 µL of a solution of human recombinant MDH1 protein to each well. The final concentration of the enzyme should be optimized to yield a linear reaction rate for at least 10 minutes.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of a 10 mM oxaloacetate solution to each well (final concentration: 500 µM).

-

Immediately begin monitoring the decrease in absorbance at 340 nm at 30-second intervals for 15 minutes.

-

Calculate the rate of reaction (V) for each concentration of this compound.

-

Determine the percent inhibition relative to the DMSO control and plot against the logarithm of the inhibitor concentration. Fit the data using a suitable nonlinear regression model to calculate the IC50 value.

Cell Culture of Lymphoma Cell Lines

Cell Lines:

-

OCI-LY1

-

OCI-LY10

Materials:

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

L-Glutamine

Complete Growth Medium:

-

RPMI-1640

-

20% FBS

-

1% Penicillin-Streptomycin

-

2 mM L-Glutamine

Culture Conditions:

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells every 2-3 days to maintain a density between 0.5 x 10^6 and 2.0 x 10^6 cells/mL.

-

For experiments, harvest cells in the logarithmic growth phase.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of the fluorescent probe CM-H2DCFDA to quantify changes in intracellular ROS levels following treatment with this compound.

Materials:

-

OCI-LY1 or OCI-LY10 cells

-

This compound

-

Dimethyl 2-oxoglutarate (or another ROS-inducing agent)

-

CM-H2DCFDA probe

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight if applicable (for suspension cells, proceed to the next step).

-

Pre-treat the cells with 10 µM this compound for 2 hours. Include a vehicle control (DMSO).

-

Induce oxidative stress by adding Dimethyl 2-oxoglutarate to the culture medium at a pre-determined optimal concentration and incubate for the desired time.

-

Harvest the cells and wash them twice with warm PBS.

-

Resuspend the cells in 500 µL of warm PBS containing 5 µM CM-H2DCFDA.

-

Incubate the cells at 37°C for 30 minutes in the dark.

-

Wash the cells twice with PBS to remove any unloaded probe.

-

Resuspend the final cell pellet in 500 µL of PBS for analysis.

-

Analyze the fluorescence intensity of the cell population using a flow cytometer with excitation at 488 nm and emission detection at approximately 525 nm.

Visualizations

Signaling Pathway of this compound Action

References

Unraveling the Selectivity of Mdh1-IN-2 for Cytosolic Malate Dehydrogenase: A Structural and Methodological Guide

For Immediate Release

This technical guide provides an in-depth analysis of the structural basis for the selective inhibition of human cytosolic malate dehydrogenase (MDH1) by the small molecule inhibitor, Mdh1-IN-2. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic pathways in cancer and other diseases. Herein, we present a comprehensive summary of the quantitative data, detailed experimental protocols for inhibitor evaluation, and a visual representation of the underlying molecular interactions and experimental workflows.

Core Data Presentation

The selectivity of a chemical probe is a critical parameter in its utility for studying specific enzyme functions. This compound has been identified as a selective inhibitor of MDH1 over its mitochondrial isoform, MDH2. The following table summarizes the quantitative inhibitory activity of this compound and a related non-selective inhibitor, MDH1/2-IN-1.

| Compound | Target | IC50 (µM) | Selectivity (MDH2/MDH1) | Reference |

| This compound | MDH1 | 2.27 | ~12-fold | [1] |

| MDH2 | 27.47 | [1] | ||

| MDH1/2-IN-1 | MDH1 | 0.00107 | ~1-fold (non-selective) | [2] |

| MDH2 | 0.00106 | [2] |

Structural Basis of this compound Selectivity

The selective inhibition of MDH1 by this compound is rooted in the subtle yet significant structural differences between the cytosolic and mitochondrial isoforms of the enzyme. While both MDH1 and MDH2 catalyze the same biochemical reaction, they share a relatively low sequence identity of about 26%.[3] Key distinctions reside in the architecture of the substrate and cofactor binding pockets.

A pivotal difference lies within the α7-α8 loop, which is located directly beneath the substrate-binding pocket.[4] This loop exhibits conformational and sequence variations between MDH1 and MDH2, presenting a unique opportunity for the design of isoform-selective inhibitors. Molecular docking studies of compounds structurally related to this compound suggest that the inhibitor likely binds in the NAD+ binding pocket and that its selectivity may arise from its ability to exploit these subtle differences in the pocket's topology and residue composition. For instance, interactions with specific amino acid residues that are not conserved between MDH1 and MDH2 can lead to a more favorable binding energy for the inhibitor with the cytosolic isoform.

The following diagram illustrates the logical relationship underpinning the selectivity of this compound.

Caption: Logical framework illustrating how structural differences between MDH1 and MDH2 lead to the selective inhibition by this compound.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) is a cornerstone for characterizing the potency and selectivity of an enzyme inhibitor. The following is a detailed methodology for the oxaloacetate-dependent NADH oxidation assay, a common method for assessing MDH activity.

MDH Enzyme Inhibition Assay (Oxaloacetate-Dependent NADH Oxidation)

Objective: To determine the IC50 value of a test compound against MDH1 and MDH2.

Principle: Malate dehydrogenase catalyzes the conversion of oxaloacetate to malate, a reaction that involves the oxidation of NADH to NAD+. The rate of this reaction can be monitored by measuring the decrease in absorbance at 340 nm, as NADH absorbs light at this wavelength while NAD+ does not.

Materials:

-

Recombinant human MDH1 and MDH2 enzymes

-

Oxaloacetate

-

β-Nicotinamide adenine dinucleotide, reduced form (NADH)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the compound in the assay buffer to achieve a range of final concentrations for the IC50 curve.

-

Prepare stock solutions of oxaloacetate and NADH in the assay buffer. The final concentrations in the assay will need to be optimized but are typically around the Km of the enzyme for each substrate.

-

Prepare a working solution of the MDH enzyme in the assay buffer. The final enzyme concentration should be sufficient to provide a linear reaction rate for the duration of the assay.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Test compound at various concentrations (or vehicle control, e.g., DMSO)

-

MDH enzyme solution

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15-30 minutes) to allow the compound to bind to the enzyme.

-

To initiate the reaction, add a solution containing both oxaloacetate and NADH.

-

-

Data Acquisition:

-

Immediately after adding the substrates, place the microplate in the spectrophotometer.

-

Measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADH oxidation) for each compound concentration by determining the slope of the linear portion of the absorbance vs. time curve.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.

-

The following diagram outlines the workflow for determining the selectivity of an MDH inhibitor.

Caption: Workflow for determining the selectivity of an inhibitor against MDH1 and MDH2.

This guide provides a foundational understanding of the structural basis and experimental evaluation of this compound's selectivity for MDH1. Further research, including co-crystallization studies of the this compound/MDH1 complex, will be invaluable in further elucidating the precise molecular interactions that govern this selectivity.

References

The Effect of Mdh1-IN-2 on α-Hydroxyglutaric Acid Production: A Technical Guide

This technical guide provides an in-depth analysis of the selective Malate Dehydrogenase 1 (MDH1) inhibitor, Mdh1-IN-2, and its role in modulating the production of α-Hydroxyglutaric acid (also known as 2-hydroxyglutarate or 2-HG). This document is intended for researchers, scientists, and drug development professionals interested in the metabolic pathways of cancer and the therapeutic potential of targeting MDH1.

Introduction to MDH1 and α-Hydroxyglutaric Acid

Malate Dehydrogenase 1 (MDH1) is a cytosolic enzyme crucial for cellular metabolism. It catalyzes the reversible conversion of malate to oxaloacetate, a key reaction in the malate-aspartate shuttle, which facilitates the transfer of reducing equivalents between the cytosol and mitochondria[1][2][3]. This process is vital for maintaining the cellular NAD+/NADH balance and supporting glycolysis in rapidly proliferating cells, including cancer cells[1][2][4][5].

α-Hydroxyglutaric acid (2-HG) is a small molecule metabolite structurally similar to the Krebs cycle intermediate α-ketoglutarate (α-KG)[6]. It exists in two stereoisomers, D-2-HG and L-2-HG. The D-enantiomer is a well-known oncometabolite produced by neomorphic mutations in the isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes, frequently found in cancers like glioma and acute myeloid leukemia[7][8][9][10][11]. Both D- and L-2-HG can act as competitive inhibitors of α-KG-dependent dioxygenases, leading to epigenetic alterations and blocked cellular differentiation[7][8][9].

While mutant IDH is the primary source of D-2-HG, wild-type enzymes, including lactate dehydrogenase (LDHA) and malate dehydrogenases (MDH1 and MDH2), can produce L-2-HG through a "promiscuous" reduction of α-KG, particularly under conditions of hypoxia or low pH[6][9][10][12][13]. This compound is a selective inhibitor of MDH1 that offers a tool to investigate and potentially control the production of L-2-HG and its downstream effects.

Mechanism of Action: this compound Inhibition of L-2-HG Production

The canonical function of MDH1 is the NAD+-dependent oxidation of malate to oxaloacetate. However, under certain cellular conditions where α-KG and NADH levels are elevated (e.g., hypoxia), MDH1 can catalyze the reverse reaction, reducing α-KG to L-2-HG[9][10][13].

This compound functions by selectively binding to MDH1, inhibiting its enzymatic activity[14][15]. This inhibition directly blocks the conversion of α-KG to L-2-HG mediated by MDH1. By reducing L-2-HG levels, this compound can potentially mitigate the downstream effects of this oncometabolite. Furthermore, studies have linked the inhibition of this pathway by this compound to a reduction in the generation of reactive oxygen species (ROS) and the suppression of α-KG-induced ferroptosis, a form of programmed cell death[1][14][15].

Quantitative Data

This compound demonstrates selectivity for MDH1 over its mitochondrial isoform, MDH2. The inhibitory effects have been quantified, and its impact on cellular metabolites has been observed in specific cancer cell lines.

Table 1: Inhibitory Potency of this compound

| Target | IC50 Value |

|---|---|

| MDH1 | 2.27 µM[14][15] |

Table 2: Cellular Effects of this compound

| Cell Lines | Treatment | Observed Effect |

|---|---|---|

| OCI-LY1, OCI-LY10 | 10 µM this compound (pre-treatment) | Reduction in α-Hydroxyglutaric acid production induced by Dimethyl 2-oxoglutarate[14] |

| OCI-LY1, OCI-LY10 | 10 µM this compound (pre-treatment) | Reduction in intracellular Reactive Oxygen Species (ROS) production[14] |

Experimental Protocols

This section outlines the general methodologies for assessing the effect of this compound on α-Hydroxyglutaric acid production.

Cell Culture and Treatment

-

Cell Lines: Human diffuse large B-cell lymphoma cell lines, such as OCI-LY1 and OCI-LY10, can be used[14].

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: For inhibition studies, cells are pre-treated with this compound (e.g., 10 µM) for a specified duration (e.g., 1-2 hours) before the addition of an α-KG precursor like Dimethyl 2-oxoglutarate to induce α-Hydroxyglutaric acid production[14].

MDH1 Enzyme Activity Assay

-

Principle: The activity of MDH1 is measured by monitoring the change in NADH absorbance at 340 nm. The canonical reaction involves the reduction of oxaloacetate to malate, consuming NADH.

-

Procedure:

-